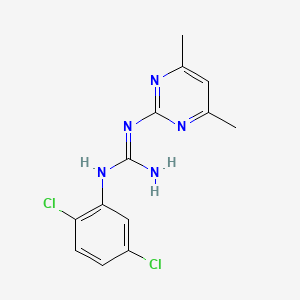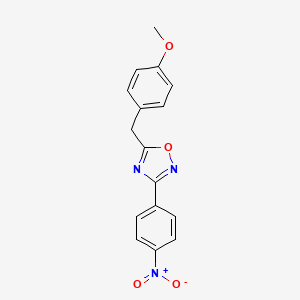
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPG, is a chemical compound that has been widely used in scientific research to investigate its mechanism of action and biochemical and physiological effects. This compound is known for its ability to selectively bind to the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain.
Mecanismo De Acción
The mechanism of action of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its binding to the TRPM8 ion channel, which is located in the plasma membrane of sensory neurons. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine binds to a specific site on the channel, which leads to a conformational change and subsequent modulation of ion flux through the channel. This modulation can lead to changes in sensory perception, including alterations in cold temperature and pain sensation.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a variety of biochemical and physiological effects, including changes in ion flux, membrane potential, and neurotransmitter release. These effects are mediated through the modulation of TRPM8 ion channels, which are involved in sensory perception and pain signaling. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate TRPM8 channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its selectivity for TRPM8 ion channels, which allows for specific modulation of sensory perception. Additionally, N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been well-characterized in terms of its chemical properties and mechanism of action, which makes it a useful tool for investigating TRPM8 channels. However, one limitation of using N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One area of interest is the development of more potent and selective TRPM8 channel modulators, which could have therapeutic applications in pain management and other sensory disorders. Additionally, further investigation into the anti-inflammatory effects of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine could lead to the development of new treatments for inflammatory diseases. Finally, the use of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in combination with other TRPM8 channel modulators could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 2,5-dichloroaniline with 4,6-dimethyl-2-pyrimidinamine in the presence of guanidine carbonate. The reaction is carried out in a solvent such as acetonitrile or methanol, and the resulting product is purified by recrystallization or chromatography. The yield of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can vary depending on the reaction conditions, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been extensively used in scientific research to investigate its effects on TRPM8 ion channels. TRPM8 channels are expressed in sensory neurons and are involved in the sensation of cold temperature and pain. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to selectively bind to TRPM8 channels and modulate their activity, leading to changes in sensory perception. This compound has been used in a variety of experimental models, including in vitro assays, ex vivo tissue preparations, and in vivo animal studies.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-6-9(14)3-4-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENEUBJJAPOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)

![2-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5748373.png)
![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)





![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)